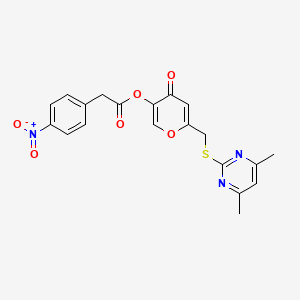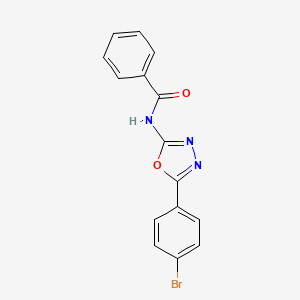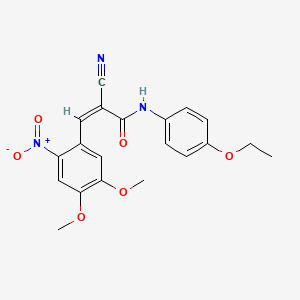![molecular formula C26H27N3O4S2 B2722784 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-61-7](/img/structure/B2722784.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the use of the Castagnoli–Cushman reaction . The routes to synthesize the target compounds are shown in Scheme 1 and 2, following the reported methods .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group attached to a benzamido group, which is further attached to a tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Castagnoli–Cushman reaction . This reaction is used to synthesize derivatives of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 436.48 and a chemical formula of C23H20N2O5S .Applications De Recherche Scientifique
Cancer Therapy
This compound has garnered interest as a potential therapeutic agent in cancer treatment. Specifically, it targets aldo-keto reductase AKR1C3, an enzyme associated with both breast and prostate cancer. Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct conformation for the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . Further research could explore its efficacy in preclinical models and clinical trials.
Antifungal Properties
In addition to its anticancer potential, derivatives of this compound have demonstrated antifungal activity. For instance, 2-aryl-3,4-dihydroisoquinolin-2-iums, structurally related to our compound, exhibited strong inhibition against various fungal strains. These derivatives were designed by introducing benzoic acid and phenol pharmacophores into the 2-position of isoquinoline. Notably, some of these compounds displayed high inhibition rates against Alternaria alternata, Colletotrichum lunata, and Pyricularia oryzae .
Computational Insights
Computational modeling studies have explored the binding preferences of agents like our compound. Although current explanations are based on static crystal structures of AKR1C3 and its isoforms, further computational investigations could enhance our understanding of binding mechanisms and guide drug design .
Structure-Activity Relationships (SAR)
Systematic SAR studies around this compound have revealed critical features affecting its potency. The positioning of the carboxylate group is crucial, and small substituents on the dihydroisoquinoline can enhance efficacy. Interestingly, “reverse sulfonamides” exhibit stereoisomer preferences, emphasizing the importance of stereochemistry in drug development .
Cellular Potency
The compound’s cellular potency, measured by inhibiting AKR1C3 metabolism of known substrates, shows a broad rank order between enzymatic and cellular activity. Notably, amide analogs exhibit higher efficacy than predicted by cellular assays, suggesting complex interactions within cellular environments .
Beyond AKR1C3
While AKR1C3 remains a primary target, further investigations could explore other potential protein targets influenced by this compound. Its unique structure may hold promise in diverse biological contexts.
Mécanisme D'action
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is the Peroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide interacts with its target by binding to the receptor’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The interaction of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide with the Peroxisome proliferator-activated receptor delta affects various biochemical pathways. These pathways are primarily involved in cellular differentiation, development, and metabolism .
Result of Action
The molecular and cellular effects of the action of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide are primarily related to the regulation of cellular differentiation, development, and metabolism . The exact effects depend on the specific cellular context and the presence of other signaling molecules.
Propriétés
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c27-24(30)23-21-8-2-1-3-9-22(21)34-26(23)28-25(31)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-4-5-7-19(17)16-29/h4-7,10-13H,1-3,8-9,14-16H2,(H2,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYQLQBVPDCOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)
![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)
![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)


![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2722714.png)

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)
![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)
![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)

